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molecular formula C7H8O3S B8578176 Methyl 5-(hydroxymethyl)thiophene-3-carboxylate

Methyl 5-(hydroxymethyl)thiophene-3-carboxylate

Cat. No. B8578176
M. Wt: 172.20 g/mol
InChI Key: CWXHYNWAHPPMJH-UHFFFAOYSA-N
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Patent
US07361671B2

Procedure details

A mixture of 5-hydroxymethyl-thiophene-3-carboxylic acid (14.5 g, 91.7 mmol), concentrated H2SO4 (5.2 mL, 93.5 mmol) and methanol (250 mL) is heated to reflux for 3.5 h. After cooling, the mixture is poured into water and extracted with dichloromethane (3×). The combined extracts are washed successively with saturated aq NaCl, aq NaHCO3 and water followed by drying over Na2SO4, filtration and concentration in vacuo. The residue is purified by distillation to give 5-hydroxymethyl-thiophene-3-carboxylic acid methyl ester (8.8 g, 56%) as a clear oil: bp 155-157° C./6-7 mbar; 1H NMR (CDCl3, 300 MHz) δ 7.98 (s, 1 H), 7.35 (s, 1 H), 4.78 (s, 2 H), 3.80 (s, 3 H), 2.63 (s, 1 H).
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:7][CH:6]=[C:5]([C:8]([OH:10])=[O:9])[CH:4]=1.OS(O)(=O)=O.[CH3:16]O>O>[CH3:16][O:9][C:8]([C:5]1[CH:4]=[C:3]([CH2:2][OH:1])[S:7][CH:6]=1)=[O:10]

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
OCC1=CC(=CS1)C(=O)O
Name
Quantity
5.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
WASH
Type
WASH
Details
The combined extracts are washed successively with saturated aq NaCl, aq NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over Na2SO4, filtration and concentration in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by distillation

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CSC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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